molecular formula C23H26N6O B2677038 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one CAS No. 797775-29-2

1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one

Cat. No.: B2677038
CAS No.: 797775-29-2
M. Wt: 402.502
InChI Key: QGUXOVWCWYEARX-UHFFFAOYSA-N
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Description

1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one is a complex organic compound that features a combination of several heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the benzimidazole and pyrazole rings, followed by their coupling with the piperazine moiety. Common reagents used in these reactions include various acids, bases, and catalysts to facilitate the formation of the desired heterocyclic structures .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated analogs .

Scientific Research Applications

1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other heterocyclic molecules with benzimidazole, pyrazole, and piperazine moieties. Examples include:

  • 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
  • 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine.

Uniqueness

What sets 1-[5-(1H-1,3-benzodiazol-2-yl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-2-(4-methylpiperazin-1-yl)ethan-1-one apart is its unique combination of these heterocyclic structures, which can confer distinct biological activities and chemical properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-[3-(1H-benzimidazol-2-yl)-5-phenyl-3,4-dihydropyrazol-2-yl]-2-(4-methylpiperazin-1-yl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26N6O/c1-27-11-13-28(14-12-27)16-22(30)29-21(15-20(26-29)17-7-3-2-4-8-17)23-24-18-9-5-6-10-19(18)25-23/h2-10,21H,11-16H2,1H3,(H,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUXOVWCWYEARX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC(=O)N2C(CC(=N2)C3=CC=CC=C3)C4=NC5=CC=CC=C5N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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